Thiourea dioxide, also known as formamidine sulfinic acid, is a non-hygroscopic, crystalline solid recognized for its role as a potent and stable reducing agent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3SVDafBHz9woFH4FsUytRnoraoLbJ2xWnzOS53fK3CFMh_Bi3uP0pQQ8NWhwbTCVXuA8LhU5ymkvO4bjOKzXdyqNwgAK7GnqjVLlSDgxhHH5cwXzz8v-PglfomUO4ppTO1rS2QFiKgpsrlJzHrlaaiFAPdPltMQSQFYFl-MMo-fK099aJe18ul8yulnRYRwoOp9wAzU0ksR3HfQIza3TIwX3b3mVE_w%3D%3D)] Unlike many common reducing agents, it is odorless, stable in solid form and in cold aqueous solutions, and does not pose a flammability risk upon contact with moisture.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)] Its reducing power is activated under alkaline conditions or upon heating, which allows for controlled process integration in industrial applications such as textile dyeing, paper pulp bleaching, and organic synthesis.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0aORifYf3C1HlJIYA3e4icJW3QfbvrzBfSiT8V5NXAQ4qEI9EkXxKbw_UVvvk6NIrNmhpJhjFGcTzPY-kpaWMFHU5IL78iuZ0dxN-asssSWEyOhsAPjiarJHUED1XlmEPR4sUJEGs0JCa2B4pjWZ_EtCLHg6v5dyyNd5udE-o31KP0x-Wd9pbWD38mSGdhOaGV2qpbfTfYDB14mFmghNDgKB7HL8wvmw9Drzv48_JRkzC1pRY7dpjBkjf0o6TIAnq-_8rRhww7paqwA8odJqNnE4YWbzAe5Td)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHH6yYTAOXg7GUKGWtgaJw2DK7DxOLylM_kZMqJ4pLX_iD59bXTdfhYFyuGg-4A5s-tD9bsHfKhqZELoIeZAUgWahY0Sb9ozkdA3zq41266JXv1TigikjjILlvugWy7EGuJ4qeXUZGWJF9exty8EDzBgSBz4NRBxrZka5GQasqP0uXJ3_4Lq7W_RZrD8_t7aU3hSVdwGc7vz5cSxj51Nej3h8G0zJl3epijoy0jn_R6kd_EbHHubHBjjUYWsRq5aXa_wl9-b2g%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRQSvmLl1Y6XazuTs2nSkhdA1plFeuSxVn0VGZnzNepGD8VY3JlLIWc1Dw0kxVh3rHRQP3sRfMVo0xvLqemOdvSApypwAZu3jqBdakH-blEQlktJRQgYXebJcu4epAOfuI2aO-4XB-w4X4qSWVsJWqORSZ2mDQ_Yht6Vvwa7E_vWOy8PbxV3KXu2GLsBZRpm-5jZ_sDgwg5HWhKRu0uqXBAlx7uFJ-Kja1O4FzNFKgaCPAzUyf5wOcIzCj7ZBni8ljQAI%3D)]
Direct substitution of thiourea dioxide with more common reducing agents like sodium dithionite (sodium hydrosulfite) often fails due to critical differences in stability, handling, and process efficiency. Sodium dithionite is notoriously unstable in powdered form, hygroscopic, can ignite on contact with water, and rapidly decomposes in aqueous solutions, often requiring the use of significant excess material.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)] In contrast, thiourea dioxide's superior solid-state and aqueous stability provides a longer shelf life, eliminates the risk of auto-ignition in contact with moisture, and allows for more precise and economical dosing, reducing material waste and improving process control.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0aORifYf3C1HlJIYA3e4icJW3QfbvrzBfSiT8V5NXAQ4qEI9EkXxKbw_UVvvk6NIrNmhpJhjFGcTzPY-kpaWMFHU5IL78iuZ0dxN-asssSWEyOhsAPjiarJHUED1XlmEPR4sUJEGs0JCa2B4pjWZ_EtCLHg6v5dyyNd5udE-o31KP0x-Wd9pbWD38mSGdhOaGV2qpbfTfYDB14mFmghNDgKB7HL8wvmw9Drzv48_JRkzC1pRY7dpjBkjf0o6TIAnq-_8rRhww7paqwA8odJqNnE4YWbzAe5Td)] These practical differences in handling safety and process stability make simple substitution a high-risk decision in controlled industrial and laboratory workflows.
Differential Scanning Calorimetry (DSC) shows that the thermal decomposition of thiourea dioxide begins at a significantly higher temperature compared to sodium dithionite. Thiourea dioxide's decomposition initiates around 115.0 °C, with a maximum rate at 118.0 °C.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSRSVVSqPTOO8juWd29kWpmAH4Enu-lvvtD8iF-BAHDGPmbgVJIOuJ5Jhko-TQV49yK94TD01579YpYJJD_X7EuLSn1XOk4piT0WOCon5od4j7-EQgGJq2zaXUH2AWBWEF521v0A%3D%3D)] In contrast, sodium dithionite begins to lose crystal water and become highly unstable at temperatures as low as 60 °C, increasing its risk during storage and handling.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4MVKAsp8n6BoBYzCGQu_dE-QmIUeLoKbzyyUUs33BTjz2swo_31kEm59O0mprk2EmhPriaaacTF2VBrxEscYwBXv3UZWp0RXkK0nPZGc3gHh1fYmKuA8aVtyndQ__s8oOV27Qd4MdfgZIsKZr9lYR12BTYOwl552LqGGa9Y77UVe0mLHscf0cSicVBM4flk7LmHUfAMVV2_qI-R-nxlRQ2zerJ28_MN4Uv0yFoWvyv6FE15AcxemVa5fMCIqRyQgpZl5M6ttS0Nq2fdaA1GwLIEW6K9stEHxD-euBu6EaxrAeb3Rx89eFtUNm8CXFUX42c3ioQ_hY4l08U_gXQ1ot9vYJLlxJOTHvAkmav9duDfqNMGE%3D)]
| Evidence Dimension | Onset of Thermal Decomposition |
| Target Compound Data | First stage starts at 115.0 °C |
| Comparator Or Baseline | Sodium Dithionite: Becomes unstable around 60 °C |
| Quantified Difference | >55 °C higher decomposition onset temperature |
| Conditions | Thermogravimetric and Differential Scanning Calorimetry (TG/DSC) analysis under nitrogen atmosphere. |
The higher thermal stability significantly reduces the risk of premature decomposition and spontaneous combustion during storage and transport, a critical procurement factor for process safety and logistics.
Thiourea dioxide exhibits a significantly stronger reduction potential compared to the industry-standard sodium dithionite (hydrosulfite). Under comparable conditions, the maximum reduction potential of thiourea dioxide is -1340 mV, which is 260 mV more negative (stronger) than the -1080 mV recorded for sodium dithionite.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)] This higher potential allows for greater efficiency in reduction processes.
| Evidence Dimension | Maximum Reduction Potential |
| Target Compound Data | -1340 mV |
| Comparator Or Baseline | Sodium Dithionite: -1080 mV |
| Quantified Difference | -260 mV (stronger potential) |
| Conditions | Aqueous solution, specific conditions for textile applications. |
A stronger reduction potential means less compound is required to achieve the desired effect, leading to lower material costs, reduced chemical load in waste streams, and higher process efficiency.
The superior stability and higher reduction potential of thiourea dioxide translate directly to lower required dosages in industrial applications compared to sodium dithionite. For example, to reach the critical reduction potential of sodium dithionite (-1080 mV), a dosage of only 0.25 g/L of 99% thiourea dioxide is needed, whereas achieving the maximum potential for 85% sodium dithionite requires a much higher concentration of 15 g/L.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)] In general practice, thiourea dioxide can often be used at 1/4 to 1/5th the addition rate of traditional hydrosulfite-based agents.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)]
| Evidence Dimension | Dosage to achieve -1080 mV reduction potential |
| Target Compound Data | 0.25 g/L (for 99% purity) |
| Comparator Or Baseline | Sodium Dithionite: 15 g/L required to reach its own max potential (for 85% purity) |
| Quantified Difference | Significantly lower dosage required for equivalent potential |
| Conditions | Aqueous solution for dyeing applications. |
This dramatic reduction in required material per process cycle provides a strong economic incentive, lowering procurement volume, shipping costs, and chemical handling requirements.
Unlike sodium dithionite, which decomposes rapidly in aqueous solutions, thiourea dioxide is stable in cold aqueous solutions and only becomes an active reducing agent upon heating or under alkaline conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRQSvmLl1Y6XazuTs2nSkhdA1plFeuSxVn0VGZnzNepGD8VY3JlLIWc1Dw0kxVh3rHRQP3sRfMVo0xvLqemOdvSApypwAZu3jqBdakH-blEQlktJRQgYXebJcu4epAOfuI2aO-4XB-w4X4qSWVsJWqORSZ2mDQ_Yht6Vvwa7E_vWOy8PbxV3KXu2GLsBZRpm-5jZ_sDgwg5HWhKRu0uqXBAlx7uFJ-Kja1O4FzNFKgaCPAzUyf5wOcIzCj7ZBni8ljQAI%3D)] An aqueous solution of thiourea dioxide is noted to be very stable during storage and on fabrics, regardless of pH.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGauwNp_BvLixUqf-zO4AE_FdI1lBZPXoZS3czr_Yej4wHQT07IE_PnooFooIu-uRpZ386JXuTcGwfQ6qLUm1am9TLKR6KlXH11jTwD9_ET03Z3QB9eSDrGhDaJJptU42zAhMzLdxJ61xq37YDeGMLFOkl5)] This stability prevents the rapid loss of reducing power, a common issue with dithionite that necessitates using quantities far exceeding the theoretical amount and complicates continuous dyeing processes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)]
| Evidence Dimension | Aqueous Stability |
| Target Compound Data | Stable in cold aqueous solution; decomposes controllably with heat/alkali |
| Comparator Or Baseline | Sodium Dithionite: Rapidly decomposes in aqueous solutions |
| Quantified Difference | Qualitatively higher stability leading to longer bath life and process control |
| Conditions | Aqueous solutions for industrial processes like textile dyeing. |
Enhanced solution stability allows for the preparation of stock solutions, improves reproducibility, reduces the need to constantly replenish the reducing agent, and is critical for consistent results in continuous industrial processes.
For textile operations requiring long-lasting, stable reducing baths, thiourea dioxide is the indicated choice. Its superior aqueous stability compared to sodium dithionite allows for more consistent dye reduction over extended production runs, reducing chemical waste and improving color uniformity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGauwNp_BvLixUqf-zO4AE_FdI1lBZPXoZS3czr_Yej4wHQT07IE_PnooFooIu-uRpZ386JXuTcGwfQ6qLUm1am9TLKR6KlXH11jTwD9_ET03Z3QB9eSDrGhDaJJptU42zAhMzLdxJ61xq37YDeGMLFOkl5)]
In processes where material integrity is paramount, such as bleaching wool, silk, or in paper pulp de-inking, thiourea dioxide's controlled reactivity is a key advantage. Its higher thermal stability and less aggressive nature at ambient temperatures minimize fiber damage compared to less stable alternatives.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHH6yYTAOXg7GUKGWtgaJw2DK7DxOLylM_kZMqJ4pLX_iD59bXTdfhYFyuGg-4A5s-tD9bsHfKhqZELoIeZAUgWahY0Sb9ozkdA3zq41266JXv1TigikjjILlvugWy7EGuJ4qeXUZGWJF9exty8EDzBgSBz4NRBxrZka5GQasqP0uXJ3_4Lq7W_RZrD8_t7aU3hSVdwGc7vz5cSxj51Nej3h8G0zJl3epijoy0jn_R6kd_EbHHubHBjjUYWsRq5aXa_wl9-b2g%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGauwNp_BvLixUqf-zO4AE_FdI1lBZPXoZS3czr_Yej4wHQT07IE_PnooFooIu-uRpZ386JXuTcGwfQ6qLUm1am9TLKR6KlXH11jTwD9_ET03Z3QB9eSDrGhDaJJptU42zAhMzLdxJ61xq37YDeGMLFOkl5)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGWrgA21M0AI3M3e3n_Eqms1DLVU3pcKE7bMY63h7KXSUotE3Hqx0rJ85HLhJUbOyZ1XgRwB74GS8oqzuLooc9JtPWF8M_IOCKMOsa7iupo84BXUkqJCV2goc-Na0ULPzdkO7K_KgRsDL_x47UNyRydiXVGtxsemZ6PnpbVfvqBtVcfkOUz35d1idNQg%3D%3D)]
In laboratory or industrial organic synthesis, particularly for the reduction of functional groups like nitro compounds to amines, thiourea dioxide serves as a safer and more efficient alternative to sodium dithionite or sodium borohydride.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGWrgA21M0AI3M3e3n_Eqms1DLVU3pcKE7bMY63h7KXSUotE3Hqx0rJ85HLhJUbOyZ1XgRwB74GS8oqzuLooc9JtPWF8M_IOCKMOsa7iupo84BXUkqJCV2goc-Na0ULPzdkO7K_KgRsDL_x47UNyRydiXVGtxsemZ6PnpbVfvqBtVcfkOUz35d1idNQg%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFFMJC_8sHaq097ql76P0YtkcqkwA7y-Fvx5DkroxtWuqdwPoP4znjqj6OwAwv9IbeQbWa_SsuGyQiQnIpV7rN-LH8qjM_ByCxanwgHsqv_RuxXjS1luCfTJBq3xgNJ3MzcF4bBfUQSk33MJn0O5_PW1Hb5o33o9Cpe4vm51Qj0VmvSIMvl2-rgAdtG0jQVC1I6OE0djQ%3D%3D)] Its high reduction potential allows for lower molar equivalents, and its non-flammable, non-hygroscopic nature simplifies handling and storage.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFksCJQwSgiLKpxOlXSK1fWcH0ROkxIo5p28vgfZ91UwTEmJIRTUpGSg8ylrg39rlaNBKqredbTOQDd2SbW0nV-jDFJ7WdNl-q1wW8uQ7fEpZgU32ao-paKU2jEHVmleHH2ADYYFp6ME2tBF_JpfjvHE_KZ2chDcYLwYkelNi17uFa35vwZ4XPn2YthR6KkIEZ2JRLP68Kw-DEfdq-P0pYM7yKDcI5_x2gf)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)]
For applications governed by stringent environmental regulations, thiourea dioxide is a preferable substitute for sulfur-based reducing agents. It is biodegradable and does not release noxious sulfurous gases during decomposition, unlike sodium dithionite, thereby reducing wastewater pollution load and improving the workplace environment.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgZ5kvQvHxYeo7CvxU5nxnxfKilJZe0KyKIXPSwBIe8B9xjLXLTinOgZUkKfaTdEMdxCkd8tlxB1MhccJKpFAV9MpAZ7NDuWa7JLDpxnDLa2doPfBU20YFzNE%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0aORifYf3C1HlJIYA3e4icJW3QfbvrzBfSiT8V5NXAQ4qEI9EkXxKbw_UVvvk6NIrNmhpJhjFGcTzPY-kpaWMFHU5IL78iuZ0dxN-asssSWEyOhsAPjiarJHUED1XlmEPR4sUJEGs0JCa2B4pjWZ_EtCLHg6v5dyyNd5udE-o31KP0x-Wd9pbWD38mSGdhOaGV2qpbfTfYDB14mFmghNDgKB7HL8wvmw9Drzv48_JRkzC1pRY7dpjBkjf0o6TIAnq-_8rRhww7paqwA8odJqNnE4YWbzAe5Td)]
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard